N,N-Diallylpentobarbital
Description
N,N-Diallylpentobarbital (CAS synonym: N,N-DAPB) is a barbiturate derivative with the systematic IUPAC name 5-ethyl-5-(3-methylbutyl)-1,3-bis(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione . Its structure features a pyrimidine trione core substituted with ethyl and 3-methylbutyl groups at the C5 positions, while the nitrogen atoms at the 1- and 3-positions are each modified with allyl (prop-2-en-1-yl) groups. This substitution pattern distinguishes it from classical barbiturates, which typically lack unsaturated alkyl chains on the nitrogen atoms.
Properties
CAS No. |
95575-11-4 |
|---|---|
Molecular Formula |
C17H26N2O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
5-ethyl-5-(3-methylbutyl)-1,3-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H26N2O3/c1-6-11-18-14(20)17(8-3,10-9-13(4)5)15(21)19(12-7-2)16(18)22/h6-7,13H,1-2,8-12H2,3-5H3 |
InChI Key |
WOOJIBVDNKTPDJ-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)CC=C)CC=C)CCC(C)C |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)CC=C)CC=C)CCC(C)C |
Synonyms |
N,N-DAPB N,N-diallylpentobarbital |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence lacks direct comparisons with other barbiturates. However, N,N-Diallylpentobarbital can be analyzed alongside other N,N-disubstituted compounds from diverse chemical classes to highlight structural and functional differences.
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Key Findings:
This could influence blood-brain barrier penetration and metabolic degradation rates . In contrast, N,N'-Dibenzylethylenediamine () uses aromatic benzyl groups to improve the solubility of penicillin salts, demonstrating how N-substituents can tailor physicochemical properties for specific applications .
Synthetic Challenges :
- The allyl groups in this compound may pose synthetic challenges compared to simpler alkyl-substituted amidines (). Allylation reactions often require careful control to avoid polymerization or side reactions .
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